Desogestrel - 54024-22-5

Desogestrel

Catalog Number: EVT-267063
CAS Number: 54024-22-5
Molecular Formula: C22H30O
Molecular Weight: 310.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desogestrel is a synthetic progestogen, a class of hormones that mimic the effects of progesterone in the body. [, ] It is classified as a "third-generation" progestogen due to its development and introduction in the 1980s. [, ] Desogestrel itself is inactive, requiring metabolic conversion to its active metabolite, 3-keto-desogestrel (also known as etonogestrel). [, , , , ]

In scientific research, desogestrel is primarily studied for its role in hormonal contraception and its effects on the female reproductive system. [, , ] Researchers investigate its impact on ovulation, hormonal profiles, and interactions with other hormones like estrogen. [, , , ]

Future Directions
  • Non-Contraceptive Applications: Exploring the potential of desogestrel in managing conditions like endometriosis or uterine bleeding, based on its progestogenic effects. [, , ]
  • Novel Delivery Systems: Developing alternative delivery methods beyond oral administration, such as transdermal patches or vaginal rings, to potentially improve user convenience and compliance. []

3-ketodesogestrel

    Compound Description: 3-ketodesogestrel is the primary biologically active metabolite of Desogestrel. [, , ] It is formed through the metabolic process of hydroxylation and oxidation of Desogestrel in the liver. [, ] 3-ketodesogestrel exhibits potent progestogenic activity, exceeding that of Desogestrel itself. []

    Relevance: 3-ketodesogestrel is directly relevant to Desogestrel as it is the main active metabolite and responsible for much of the progestogenic activity observed with Desogestrel use. [, , ] The two compounds share a very similar structure, with the key difference being the presence of a keto group at the 3-position in 3-ketodesogestrel.

3α-hydroxydesogestrel

    Compound Description: 3α-hydroxydesogestrel is a metabolite of Desogestrel, formed via hydroxylation. [, ] This metabolic step is primarily catalyzed by CYP2C9 and potentially CYP2C19 enzymes in the liver. []

    Relevance: 3α-hydroxydesogestrel is a key intermediate in the metabolic pathway of Desogestrel, ultimately leading to the formation of the active 3-ketodesogestrel. [] The structural difference between this compound and Desogestrel is the addition of a hydroxyl group at the 3α position.

3β-hydroxydesogestrel

    Compound Description: Similar to 3α-hydroxydesogestrel, this compound is also a metabolite of Desogestrel formed through hydroxylation. [, ] It is produced in smaller amounts compared to 3α-hydroxydesogestrel. []

    Relevance: While less prominent than the 3α isomer, 3β-hydroxydesogestrel also serves as an intermediate in the metabolic pathway of Desogestrel to 3-ketodesogestrel. [, ] It differs from Desogestrel by the presence of a hydroxyl group at the 3β position.

Levonorgestrel

    Compound Description: Levonorgestrel is a progestogen commonly used in various hormonal contraceptives, including oral contraceptive pills, emergency contraceptive pills, and hormonal intrauterine devices. [, , , , ] It is considered a "second-generation" progestogen. [, , ]

    Relevance: Levonorgestrel serves as a point of comparison for Desogestrel in many studies, particularly concerning efficacy, side effects, and impact on various physiological parameters. [, , , , ] Both are progestogens but differ in their chemical structures and pharmacological profiles. Some studies suggest that Desogestrel may have a higher risk of venous thromboembolism compared to Levonorgestrel. [, ]

Norgestimate

    Compound Description: Norgestimate is another progestogen frequently incorporated into combined oral contraceptives. [, , ] It is categorized as a "third-generation" progestogen, similar to Desogestrel. [, ]

    Relevance: Norgestimate is often compared to Desogestrel in research investigating the efficacy, safety, and metabolic effects of different progestogens in oral contraceptives. [, , ] Both are structurally similar and belong to the same generation of progestogens but may have subtle differences in their pharmacological profiles.

Gestodene

    Compound Description: Gestodene is a progestogen used in some combined oral contraceptives. [, , ] Like Desogestrel, it is considered a "third-generation" progestogen. [, ]

    Relevance: Gestodene is often mentioned alongside Desogestrel in studies evaluating the risk of venous thromboembolism associated with different progestogens in oral contraceptives. [, , ] They share a similar structure and are classified within the same generation of progestogens, prompting investigations into their comparable risk profiles.

Drospirenone

    Compound Description: Drospirenone is a unique progestogen known for its antimineralocorticoid properties. [, , ] It is used in combination with ethinylestradiol in some oral contraceptives. [, , ]

    Relevance: Drospirenone is often compared with Desogestrel in studies exploring the effects of different progestogens on fluid retention, blood pressure, and body weight. [, , ] While both are progestogens, their structural differences contribute to distinct pharmacological profiles. Drospirenone's antimineralocorticoid effects differentiate it from Desogestrel.

Ethinylestradiol

    Compound Description: Ethinylestradiol is a synthetic estrogen commonly used in combined oral contraceptives. [, , , , , , , , , ] It works synergistically with progestogens like Desogestrel to prevent pregnancy. [, , , , , , , , , ]

    Relevance: Ethinylestradiol is frequently co-administered with Desogestrel in many formulations of oral contraceptives. [, , , , , , , , , ] The research often investigates the combined effects of these two hormones on efficacy, cycle control, and potential side effects.

Medroxyprogesterone

    Compound Description: Medroxyprogesterone is a progestogen used in various forms for hormonal contraception and hormone replacement therapy. []

    Relevance: The research mentions Medroxyprogesterone as an alternative progestogen used for LH suppression during ovarian stimulation. [] It highlights the exploration of different progestogens, including Desogestrel, for their potential use in assisted reproductive technologies.

Dydrogesterone

    Compound Description: Dydrogesterone is a progestogen used for various gynecological indications, including menstrual irregularities and endometriosis. []

    Relevance: Similar to Medroxyprogesterone, Dydrogesterone is mentioned as another progestogen successfully employed for LH suppression during ovarian stimulation. [] This underscores the ongoing research into the potential applications of various progestogens, including Desogestrel, in reproductive medicine.

Lynestrenol

    Compound Description: Lynestrenol is a progestogen with structural similarities to norethisterone. []

    Relevance: Although not a primary focus, the research briefly mentions Lynestrenol as a progestogen known to potentially exhibit androgenic effects, similar to levonorgestrel, norethisterone, and desogestrel. [] This highlights the shared property of certain progestogens, including Desogestrel, that can influence androgenic activity to some degree.

Norethisterone

    Compound Description: Norethisterone is a progestogen used in various hormonal contraceptives and hormone therapies. [, ]

    Relevance: The research includes Norethisterone in its discussion of progestogens that might possess androgenic properties, highlighting the potential for Desogestrel to share this characteristic to a certain extent. [, ] This comparison aids in understanding the broader hormonal effects of Desogestrel.

Source and Classification

Desogestrel is synthesized from diosgenin, a steroid sapogenin found in various plants. Its classification falls under the category of synthetic hormones, specifically progestins, which mimic the action of progesterone in the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of desogestrel involves several complex steps, typically starting from diosgenin. A notable method includes:

  1. Initial Conversion: Diosgenin undergoes a series of reactions to introduce necessary functional groups.
  2. Palladium-Catalyzed Reactions: This includes a double Heck reaction, which is pivotal in forming the tetracyclic steroid core essential for desogestrel's structure.
  3. Final Transformations: The synthesis concludes with reactions that yield desogestrel in its active form, utilizing various organic reagents and conditions optimized for yield and purity.

For instance, a recent study highlighted the use of microbiological hydroxylation to introduce specific functional groups efficiently, making the process suitable for large-scale production due to reduced complexity and improved yields .

Molecular Structure Analysis

Structure and Data

Desogestrel has a complex molecular structure characterized by its steroid backbone. The chemical formula for desogestrel is C22_{22}H30_{30}O1_{1}. Its structural representation includes:

  • Steroid Core: Consists of four fused carbon rings.
  • Functional Groups: Contains a ketone group at the 3-position and a double bond between the 4 and 5 positions.

The three-dimensional conformation of desogestrel plays a crucial role in its biological activity, allowing it to interact effectively with progesterone receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Desogestrel participates in various chemical reactions during its synthesis and metabolism:

  1. Reduction Reactions: These are critical for converting precursors into the final steroid structure.
  2. Hydroxylation: Introducing hydroxyl groups can modify activity and solubility characteristics.
  3. Elimination Reactions: These reactions help form double bonds necessary for biological activity.

The synthesis often employs techniques such as high-performance liquid chromatography to monitor reaction progress and ensure purity .

Mechanism of Action

Process and Data

Desogestrel functions primarily by binding to progesterone receptors in target tissues, mimicking the effects of natural progesterone. Its mechanism includes:

  1. Inhibition of Ovulation: By preventing the luteinizing hormone surge necessary for ovulation.
  2. Endometrial Changes: Altering the endometrial lining to prevent implantation if fertilization occurs.
  3. Cervical Mucus Thickening: Increasing viscosity to impede sperm passage.

These actions collectively contribute to its efficacy as an oral contraceptive.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desogestrel exhibits specific physical and chemical properties that influence its use:

  • Molecular Weight: Approximately 314.44 g/mol.
  • Solubility: Soluble in organic solvents like acetonitrile but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Desogestrel's primary application is in hormonal contraceptives, where it is used alone or in combination with estrogen to provide effective birth control options. Additionally, research continues into its potential therapeutic uses beyond contraception, including treatment for conditions like endometriosis or hormone replacement therapy.

Synthesis and Development History of Desogestrel

Discovery and Structural Optimization of 11-Methylene Nortestosterone Derivatives

Desogestrel (13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol) emerged from systematic structural modifications of 19-nortestosterone, with its development rooted in the strategic introduction of an 11-methylene group (–CH₂–) to the steroid nucleus. This critical modification distinguished it from earlier progestogens like levonorgestrel and represented a deliberate effort to reduce androgenic side effects while maintaining potent progestogenic activity. The compound was first synthesized in 1972 by Organon scientists through innovative chemical pathways that leveraged 11-methylene functionality as a key structural determinant of its improved pharmacological profile [1] [3].

The rationale for the 11-methylene modification originated from structure-activity relationship studies demonstrating that steric hindrance at the C11 position could significantly alter receptor binding dynamics. By introducing a methylene group instead of the conventional keto or hydroxyl functionalities found in earlier progestins, researchers achieved a compound with enhanced progesterone receptor selectivity. This modification yielded approximately 150-fold greater binding affinity to the progesterone receptor compared to its parent compound, 19-nortestosterone, while simultaneously reducing binding to androgen receptors to only 20% of testosterone's affinity [1]. The molecular significance of this modification lies in the methylene group's spatial orientation, which protrudes axially from the steroid core, creating steric interference that impedes androgen receptor binding while permitting optimal interaction with progesterone receptors [4].

Table 1: Key Structural Derivatives in Desogestrel's Development Pathway

CompoundStructural FeaturesProgestogenic PotencyAndrogenic Activity
Norethisterone17α-ethynyl-19-nortestosterone1× (Reference)High
Levonorgestrel13-ethyl-17α-ethynyl-18-methyl-19-nortestosterone10–30×Moderate
11-Methylene Norestrel11-methylene-levonorgestrel analogue18× vs. NorethisteroneLow
Desogestrel11-methylene-13-ethyl-18-methylgon-4-en-17α-ol18× vs. NorethisteroneMinimal
Etonogestrel (Active Metabolite)3-keto-11-methylene-13-ethyl derivative150× PR binding affinityNegligible

The development pathway progressed through several critical intermediates, with 11-methylenelynestrenol serving as a pivotal precursor. This compound (IUPAC: (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol) demonstrated the foundational importance of the 11-methylene configuration but lacked desogestrel's optimized 13-ethyl and 18-methyl substitutions that further enhanced metabolic stability [4]. The transformation of desogestrel to its bioactive form occurs via hepatic cytochrome P450-mediated oxidation to etonogestrel (3-ketodesogestrel), which exhibits even greater progesterone receptor binding (150% relative to the reference standard promegestone) and represents the ultimate molecular expression of this structural optimization [1].

Semi-Synthetic Production from Plant Steroids: Industrial Methodologies

Industrial-scale desogestrel synthesis employs sophisticated semi-synthetic approaches starting from abundant plant-derived steroidal precursors, primarily diosgenin from Dioscorea species (wild yams) or stigmasterol from soybeans. These complex manufacturing processes exemplify the convergence of steroid chemistry and industrial optimization, requiring over 15 chemical transformations to achieve the final active pharmaceutical ingredient [1] [3]. The production methodology capitalizes on the structural homology between plant steroids and human hormones, systematically modifying the plant-derived skeleton through regioselective reactions to introduce the characteristic 11-methylene, 13-ethyl, and 17α-ethynyl groups that define desogestrel's pharmacological activity.

A pivotal advancement in industrial production is documented in patent CN104744544A, which details an optimized pathway featuring thioacetal protection strategies that significantly improve yield and purity. The patented method proceeds through these critical stages:

  • Initial Functionalization: Oxidation of the 11β-hydroxy group in a starting compound (I) to an 11-keto functionality, followed by Wittig methylenation to establish the critical 11-methylene group.
  • Ketal Deprotection: Selective removal of protecting groups to yield compound (III), exposing reactive sites for subsequent modifications.
  • Strategic Protection/Deprotection: Formation of a 3-thioacetal to protect the Δ⁴-3-keto system during downstream reactions, sodium borohydride reduction of the 17-carbonyl to hydroxyl, and reductive desulfurization to regenerate the 3-keto group.
  • Final Assembly: Oxidation of the 17β-hydroxyl to a ketone followed by ethynylation using potassium acetylide to install the 17α-ethynyl group [3].

Table 2: Key Chemical Transformations in Desogestrel Synthesis

Production StageStarting MaterialKey TransformationChemical ReagentsPurpose
Plant PrecursorDiosgenin/StigmasterolSide-chain degradationChromium trioxide, pyridineObtain steroid nucleus
11-Methylene Installation11-keto IntermediateWittig olefinationMethyltriphenylphosphonium bromideCreate 11-methylene group
A-ring Functionalization3-keto-Δ⁴ compoundThioacetal formation1,2-Ethanedithiol, BF₃·Et₂OProtect Δ⁴-3-keto system
D-ring Modification17-keto steroidEthynylationPotassium acetylide, liquid NH₃Install 17α-ethynyl group
Final PurificationCrude desogestrelCrystallizationEthanol-water mixtureAchieve >99.5% chemical purity

Alternative routes described in US9464108B2 employ combined synthesis strategies that yield both desogestrel and etonogestrel from common intermediates, enhancing production efficiency. These methodologies implement dithioacetal-protected intermediates that enable divergent synthetic pathways from shared precursors, significantly reducing manufacturing costs while maintaining stringent quality specifications required for pharmaceutical applications [5]. The industrial process culminates in multiple crystallizations that achieve >99.5% chemical purity, with particular attention to eliminating structurally related impurities such as 11-methylenelynestrenol that may form during synthesis [3].

Evolution from Second- to Third-Generation Progestogens: Rationale and Design Principles

Desogestrel's classification as a third-generation progestogen reflects deliberate molecular redesign strategies targeting improved cardiovascular safety and metabolic neutrality compared to earlier progestins. This generational transition was driven by pharmacological imperatives to mitigate the androgenic and metabolic adverse effects associated with second-generation compounds like levonorgestrel while maintaining contraceptive efficacy [1] [2]. The structural evolution focused on specific molecular modifications that would dissociate progestogenic activity from residual androgenicity—a challenging pharmacological objective given the structural homology between progesterone and androgen receptors.

The design principles underpinning desogestrel's development centered on three key structural innovations:

  • C11 Methylene Group: This exocyclic methylene moiety (–CH₂–) at position 11 creates steric hindrance that impedes binding to androgen receptors while permitting high-affinity interaction with progesterone receptors. Crystallographic studies confirm that this group extends axially from the steroid core, physically blocking access to the androgen receptor ligand-binding domain [4].

  • C13 Ethyl Substituent: Introduction of an ethyl group (–CH₂CH₃) at position 13 instead of the conventional methyl group enhances metabolic stability by impeding hepatic 17-dealkylation, thereby prolonging the compound's half-life and duration of action. This modification also contributes to reduced binding to sex hormone-binding globulin (SHBG), increasing free fraction bioavailability [1].

  • 18-Methyl Configuration: The angular methyl group at position 18 (technically designated as the 13β-ethyl-17α-ethynyl-18-methyl configuration) optimizes molecular conformation for progesterone receptor binding while maintaining resistance to enzymatic reduction at the Δ⁴ double bond, a common metabolic inactivation pathway for earlier progestins [1] [2].

Table 3: Structural and Pharmacological Comparison of Progestogen Generations

GenerationRepresentative CompoundsCore Structural FeaturesRelative Progestogenic PotencyAndrogenicity IndexReceptor Selectivity Profile
FirstNorethisterone17α-Ethynyl-19-nortestosterone1× (Reference)1.0Low PR specificity
SecondLevonorgestrel13β-Ethyl-17α-ethynyl-18-methyl10–30×0.5Moderate PR selectivity
ThirdDesogestrel11-methylene-13-ethyl-18-methyl18× vs. Norethisterone0.1High PR selectivity
ThirdGestodene15-ethylene-18-methyl15× vs. Norethisterone0.1High PR selectivity

The pharmacological superiority of desogestrel manifests in its receptor binding profile: it exhibits 150% binding affinity for the progesterone receptor relative to the reference ligand promegestone, while demonstrating only 20% binding to the androgen receptor compared to metribolone [1]. Crucially, desogestrel and its derivatives show negligible binding to estrogen, glucocorticoid, or mineralocorticoid receptors, achieving unprecedented receptor specificity among late 20th-century progestogens [1] [2]. This refined binding profile translates to clinically favorable effects, including reduced impact on lipid metabolism (particularly preservation of HDL cholesterol) and diminished androgenic manifestations such as acne or hirsutism [1]. These pharmacological advances established desogestrel as a cornerstone of modern hormonal contraception when introduced in Europe in 1981 and later in the United States in 1992, representing the culmination of two decades of rational steroidal drug design [1].

Properties

CAS Number

54024-22-5

Product Name

Desogestrel

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

RPLCPCMSCLEKRS-OGKXSSEESA-N

SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Solubility

1 mg/ml
Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane.
3.01e-03 g/L

Synonyms

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol
13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol
18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)-
alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17
Cerazette
Desogestrel
Marvelon
Org 2969
Org-2969
Org2969

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.